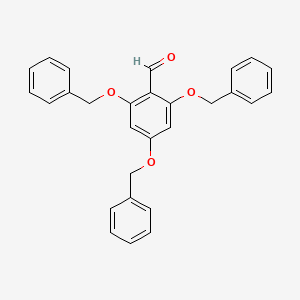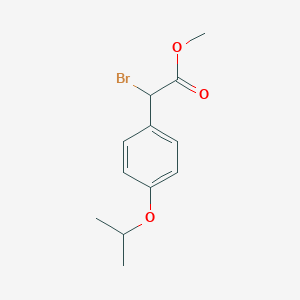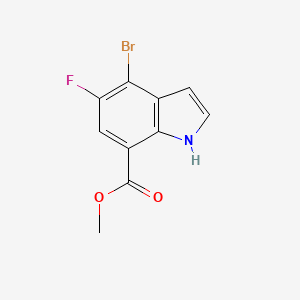
tert-butyl 5-fluoro-8-phenylmethoxy-6-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 5-fluoro-8-phenylmethoxy-6-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate is a synthetic organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-fluoro-8-phenylmethoxy-6-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multi-step organic reactions. Common steps include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction or Bischler-Napieralski cyclization.
Introduction of Functional Groups: Fluorination, phenylmethoxylation, and trifluoromethylation are carried out using specific reagents like Selectfluor, phenylmethanol, and trifluoromethyl iodide, respectively.
Esterification: The carboxylate group is introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine or phenylmethoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 5-fluoro-8-phenylmethoxy-6-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline Derivatives: Compounds like 5-fluoro-8-methoxy-6-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate.
Fluorinated Compounds: Compounds like 5-fluoro-8-phenylmethoxy-6-(trifluoromethyl)-1H-isoquinoline.
Uniqueness
Tert-butyl 5-fluoro-8-phenylmethoxy-6-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C22H23F4NO3 |
|---|---|
Peso molecular |
425.4 g/mol |
Nombre IUPAC |
tert-butyl 5-fluoro-8-phenylmethoxy-6-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C22H23F4NO3/c1-21(2,3)30-20(28)27-10-9-15-16(12-27)18(11-17(19(15)23)22(24,25)26)29-13-14-7-5-4-6-8-14/h4-8,11H,9-10,12-13H2,1-3H3 |
Clave InChI |
MDBDNLUIZHDLAO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=C(C(=CC(=C2C1)OCC3=CC=CC=C3)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Diethyl {[(4-bromo-3-fluorophenyl)amino]methylene}malonate](/img/structure/B13901065.png)
![Tert-butyl (1S,2S,5R)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13901068.png)


![4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate](/img/structure/B13901089.png)
![tetrasodium;[[[(2R,3S,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13901091.png)


![5-[4-(1,3-oxazol-5-yl)anilino]-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13901097.png)

![2-[1-[Benzyl(methyl)amino]cyclopropyl]ethanol](/img/structure/B13901104.png)

